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Compound of Interest

Compound Name: 4-Hydroxyisovaleric acid

CAS No.: 77220-86-1

Cat. No.: B1223169

Get Quote

This guide provides an in-depth technical overview of 4-hydroxyisovaleric acid, a significant

branched-chain hydroxy fatty acid. Designed for researchers, clinicians, and professionals in

drug development, this document synthesizes current knowledge on its nomenclature,

biochemical significance, and analytical methodologies, offering field-proven insights into its

relevance as a biomarker and potential therapeutic target.

Chemical Identity: Nomenclature and Core
Properties
IUPAC Name and Synonyms
The compound is systematically named 4-hydroxy-3-methylbutanoic acid according to the

International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3] However, in

scientific literature and chemical databases, it is frequently referred to by several synonyms.

Understanding these is crucial for comprehensive literature searches and clear communication.
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Identifier Type Value Source(s)

IUPAC Name
4-hydroxy-3-methylbutanoic

acid
[1][2]

Common Name 4-Hydroxyisovaleric acid [2][3]

Other Synonyms 4-Hydroxyisopentanoic acid [1][2]

4-Hydroxyisovalerate [1]

4-Hydroxyisopentanoate [1]

Butanoic acid, 4-hydroxy-3-

methyl-
[1][2]

CAS Number 77220-86-1 [1][2]

Key Chemical and Physical Properties
4-Hydroxyisovaleric acid is a solid, branched-chain fatty acid.[1][2] Its structure, featuring

both a carboxyl and a hydroxyl group, imparts a degree of polarity, though it is considered a

relatively hydrophobic molecule.[2]

Property Value Source(s)

Molecular Formula C₅H₁₀O₃ [1][4]

Molecular Weight 118.13 g/mol [1][4]

Physical Description Solid [2]

Boiling Point 277.3°C at 760 mmHg [4]

Density 1.14 g/cm³ [4]

Flash Point 135.7°C [4]

Biochemical Significance and Metabolic Pathway
Role as a Biomarker in Isovaleric Acidemia
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The primary clinical significance of 4-hydroxyisovaleric acid lies in its role as a key biomarker

for Isovaleric Acidemia (IVA), an inborn error of leucine metabolism.[2] IVA is caused by a

deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzymatic

block leads to the accumulation of isovaleryl-CoA, which is then shunted into alternative

metabolic pathways, producing a range of atypical metabolites.

The causality behind the formation of 4-hydroxyisovaleric acid in IVA is a detoxification

mechanism. The buildup of isovaleryl-CoA is toxic; the cell attempts to mitigate this by

converting it into less harmful, water-soluble compounds that can be excreted. One of these

pathways involves the ω-1 hydroxylation of isovaleric acid (formed from isovaleryl-CoA),

resulting in the production of 4-hydroxyisovaleric acid. Consequently, its detection and

quantification in urine are central to the diagnosis and monitoring of individuals with IVA.

Metabolic Pathway in Isovaleric Acidemia
The diagram below illustrates the metabolic fate of L-leucine, highlighting the enzymatic block

in IVA and the subsequent shunting pathway that leads to the formation of 4-
hydroxyisovaleric acid.
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Caption: Metabolic pathway of L-leucine in Isovaleric Acidemia (IVA).

Pharmacological Activity
Emerging evidence suggests that 4-hydroxyisovaleric acid may possess pharmacological

activity. It has been identified as an inhibitor of the Gamma-hydroxybutyrate (GHB) receptor,

also known as SLC52A2.[3] GHB itself is a neurotransmitter and a central nervous system

depressant.[5] The interaction of 4-hydroxyisovaleric acid with the GHB receptor opens

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1223169/docs?utm_src=pdf-body-img#a-technical-guide-to-4-hydroxyisovaleric-acid-from-metabolism-to-analysis
https://www.benchchem.com/product/b1223169/docs?utm_src=pdf-body#a-technical-guide-to-4-hydroxyisovaleric-acid-from-metabolism-to-analysis
https://drugmap.idrblab.net/data/drug/details/DM6AHO4
https://en.wikipedia.org/wiki/%CE%93-Hydroxybutyric_acid
https://www.benchchem.com/product/b1223169/docs?utm_src=pdf-body#a-technical-guide-to-4-hydroxyisovaleric-acid-from-metabolism-to-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223169?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


potential avenues for research in neuroscience and drug development, particularly in

modulating neuronal activity and exploring therapeutic interventions for conditions involving the

GHBergic system.

Analytical Methodologies for Quantification
Accurate quantification of 4-hydroxyisovaleric acid in biological matrices like urine and

plasma is paramount for both clinical diagnostics and research. The methods of choice are

mass spectrometry-based, offering high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of organic acids.[6] The key

challenge for analyzing compounds like 4-hydroxyisovaleric acid is their low volatility.

Therefore, a chemical derivatization step is mandatory.

Expertise & Causality: The choice of derivatization agent is critical. Silylation, typically using

agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane

(TMCS), is the gold standard.[7] This reaction replaces the active protons on both the carboxyl

and hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This transformation is essential

for two reasons:

Increased Volatility: The TMS-derivatives are significantly more volatile, allowing them to

travel through the GC column.

Improved Thermal Stability: The derivatization prevents thermal degradation of the analyte in

the hot GC injector port.

Sample Preparation (Urine):

Thaw frozen urine samples to room temperature.

To 0.5 mL of urine, add a known amount of an appropriate internal standard (e.g., a stable

isotope-labeled version of the analyte or a structurally similar compound like 3-

hydroxyisovaleric acid). The internal standard is crucial for a self-validating system,

correcting for variations in extraction efficiency and instrument response.
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Acidify the sample to pH < 2 with 6M HCl to ensure the carboxylic acid is fully protonated

for efficient extraction.[7]

Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 5-10

minutes.

Centrifuge to separate the phases and carefully transfer the upper organic layer (ethyl

acetate) to a clean tube.

Dry the organic extract completely under a gentle stream of nitrogen.

Derivatization:

To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[6]

Seal the vial tightly and heat at 75°C for 20 minutes to ensure complete derivatization.[6]

Cool the vial to room temperature.

GC-MS Analysis:

Inject 1-2 µL of the derivatized sample onto the GC-MS system.

GC Column: A non-polar column, such as a DB-5ms or equivalent, is typically used.

Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then

ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature of

~300°C. This gradient ensures separation of various metabolites based on their boiling

points.

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use

Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the analyte and the

internal standard to maximize sensitivity and reduce chemical noise.
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Caption: Workflow for GC-MS analysis of 4-Hydroxyisovaleric acid.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS offers higher sensitivity and throughput and can often analyze compounds with less

extensive sample preparation. While derivatization can still be used to improve ionization

efficiency and chromatographic retention, direct analysis is also possible.

Expertise & Causality: For LC-MS/MS, a derivatization strategy using an agent like 3-

nitrophenylhydrazine (3-NPH) can be employed.[8] This reagent specifically targets the

carboxyl group, attaching a readily ionizable tag. This is particularly advantageous for negative

mode electrospray ionization (ESI), significantly enhancing the signal for carboxylic acids. The

high selectivity of tandem mass spectrometry (MS/MS), using Multiple Reaction Monitoring

(MRM), provides authoritative identification and quantification by monitoring a specific

precursor ion and its unique fragment ion, creating a highly specific and self-validating

analytical system.

Sample Preparation (Plasma/Serum):

To 100 µL of plasma, add 400 µL of a cold protein precipitation solvent (e.g., isopropanol

or acetonitrile) containing the internal standard.

Vortex thoroughly to precipitate proteins.

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

Transfer the supernatant to a new tube.
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Derivatization (Optional, for enhanced sensitivity):

Dry the supernatant under nitrogen.

Reconstitute in a reaction buffer and add derivatizing reagents (e.g., 3-NPH and a

coupling agent like EDC).

Incubate under optimized conditions (e.g., 37°C for 30 minutes).[8]

Quench the reaction and dilute with the initial mobile phase for injection.

LC-MS/MS Analysis:

LC Column: A reverse-phase column (e.g., C18) is typically used.

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an

acid modifier like formic acid (0.1%), is used to achieve chromatographic separation.

Mass Spectrometer: Operate in ESI negative mode.

MRM Transitions: Develop and optimize specific MRM transitions for both the native and

derivatized forms of 4-hydroxyisovaleric acid and its internal standard. This involves

selecting the deprotonated molecule [M-H]⁻ as the precursor ion and identifying a stable,

high-intensity fragment ion after collision-induced dissociation.

Conclusion and Future Directions
4-Hydroxyisovaleric acid (4-hydroxy-3-methylbutanoic acid) is a metabolite of significant

clinical and potential pharmacological interest. Its established role as a sensitive and specific

biomarker for Isovaleric Acidemia makes its accurate quantification essential for newborn

screening and patient management. The analytical workflows presented, grounded in GC-MS

and LC-MS/MS, provide the robust and validated systems required for this purpose.

Furthermore, the identification of 4-hydroxyisovaleric acid as an inhibitor of the GHB receptor

warrants further investigation.[3] This discovery positions the molecule as a lead compound for

drug development professionals exploring the modulation of the GHBergic system for

therapeutic benefit in neurological and psychiatric disorders. Future research should focus on
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elucidating the precise mechanism of this inhibition, evaluating its in vivo effects, and exploring

the synthesis of more potent and selective analogues.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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